8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.
Introduction of the Methoxy Group: The methoxy group at the 7-position can be introduced via methylation using methyl iodide and a base like potassium carbonate.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through the reaction of the intermediate with cyclopropylmethanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and cyclopropylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate catalysts.
Major Products Formed
Oxidation: Formation of 8-(Cyclopropylmethoxy)-4-oxo-7-methoxy-2H-chromen-2-one.
Reduction: Formation of 8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chroman.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-hydroxy-2H-chromen-2-one: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.
8-Hydroxy-7-methoxy-2H-chromen-2-one: Lacks the cyclopropylmethoxy group and has a hydroxyl group at the 8-position instead.
Uniqueness
8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one is unique due to the presence of both the cyclopropylmethoxy and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C14H14O5 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
8-(cyclopropylmethoxy)-4-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-17-11-5-4-9-10(15)6-12(16)19-13(9)14(11)18-7-8-2-3-8/h4-6,8,15H,2-3,7H2,1H3 |
InChI Key |
YDBVDASQQCHPRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)O)OCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.